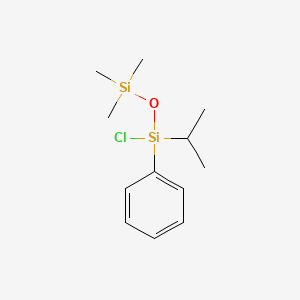
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane is an organosilicon compound that features a disiloxane backbone with a phenyl group, a chlorine atom, and a propan-2-yl group attached to the silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method involves the hydrosilylation of phenylacetylene with chlorosilanes in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors and continuous flow systems. The use of high-purity reagents and catalysts is crucial to ensure the desired product yield and purity. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form silicon-carbon bonds.
Oxidation Reactions: The silicon-hydrogen bonds can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and organolithium compounds. Reactions are typically carried out in polar solvents, such as tetrahydrofuran (THF), under anhydrous conditions.
Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used, and the reactions are conducted under an inert atmosphere at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or peracids, are used to convert silicon-hydrogen bonds to silanols or siloxanes.
Major Products Formed
Substitution Reactions: New organosilicon derivatives with various functional groups.
Hydrosilylation Reactions: Silicon-carbon bonded products, such as alkylsilanes or vinylsilanes.
Oxidation Reactions: Silanols or siloxanes, depending on the extent of oxidation.
Scientific Research Applications
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Industry: Utilized in the production of specialty silicones, adhesives, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane involves its ability to undergo various chemical transformations, such as hydrosilylation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used. For example, in hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates.
Comparison with Similar Compounds
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane can be compared with other similar organosilicon compounds, such as:
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound used as a reducing agent and hydrosilylation reagent.
Phenyltrimethoxysilane: A phenyl-substituted silane used in the production of silicone resins and coatings.
Chlorotrimethylsilane: A chlorosilane used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
CAS No. |
823207-21-2 |
|---|---|
Molecular Formula |
C12H21ClOSi2 |
Molecular Weight |
272.92 g/mol |
IUPAC Name |
chloro-phenyl-propan-2-yl-trimethylsilyloxysilane |
InChI |
InChI=1S/C12H21ClOSi2/c1-11(2)16(13,14-15(3,4)5)12-9-7-6-8-10-12/h6-11H,1-5H3 |
InChI Key |
IZNSHEPNJFTYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




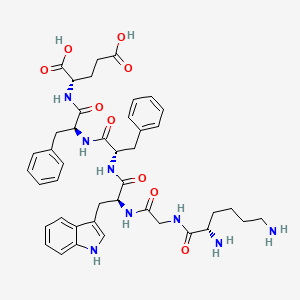
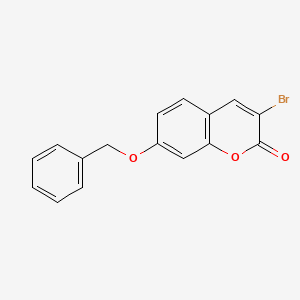
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
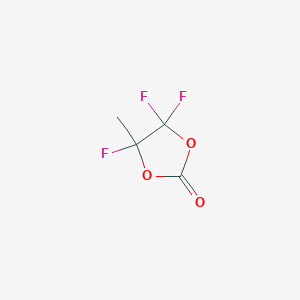
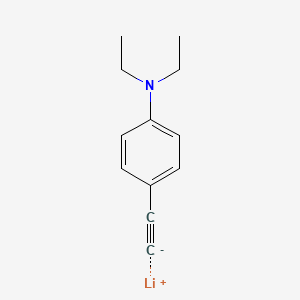
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
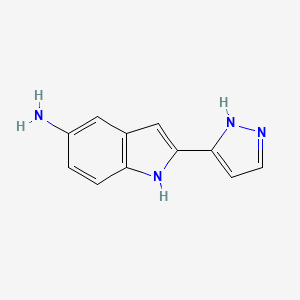
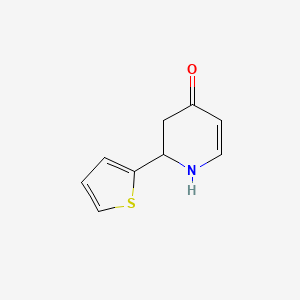
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
